molecular formula C18H30O6 B029558 2,3-Dinor-6-oxoprostaglandin F1alpha CAS No. 64700-71-6

2,3-Dinor-6-oxoprostaglandin F1alpha

Cat. No. B029558
CAS RN: 64700-71-6
M. Wt: 342.4 g/mol
InChI Key: DNKGWNLXBRCUCF-NLOSNHEGSA-N
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Description

2,3-Dinor-6-oxoprostaglandin F1alpha is a prostanoid that is prostaglandin F 1α lacking two methylenes in the carboxyalkyl chain and bearing an oxo group at the 6-position . It is considered to be practically insoluble (in water) and acidic .


Synthesis Analysis

2,3-Dinor-6-oxoprostaglandin F1alpha can be synthesized from prostaglandin F1alpha . It can also be synthesized into 19-hydroxy-2,3-dinor-6-oxoprostaglandin F1alpha . More details about its synthesis can be found in a study about the assay of urinary 2,3-dinor-6-oxo prostaglandin F1 alpha by gas chromatography-tandem mass spectrometry .


Molecular Structure Analysis

The molecular structure of 2,3-Dinor-6-oxoprostaglandin F1alpha is C18H30O6 . The InChI representation of its structure is InChI=1S/C18H30O6/c1- 2- 3- 4- 5- 12 (19) 6- 8- 14- 15 (17 (22) 11- 16 (14) 21) 10- 13 (20) 7- 9- 18 (23) 24/h6,8,12,14- 17,19,21- 22H,2- 5,7,9- 11H2,1H3, (H,23,24) /b8- 6+/t12- ,14+,15+,16+,17- /m0/s1 .


Chemical Reactions Analysis

2,3-Dinor-6-oxoprostaglandin F1alpha has functional parent prostaglandin F 1α . It is a 4-oxo monocarboxylic acid and a prostanoid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dinor-6-oxoprostaglandin F1alpha include its insolubility in water and its acidic nature . Its molecular formula is C18H30O6 .

Scientific Research Applications

Quantification in Biological Samples

A key application of 2,3-Dinor-6-oxoprostaglandin F1alpha is in the quantification of this compound in biological samples. For instance, Casas et al. (1986) developed a method combining high-performance liquid chromatography with radioimmunoassay for its quantification in human urine, highlighting its relevance in biological and medical research (Casas et al., 1986).

Role in Essential Hypertension

Research by Ritter et al. (1993) investigated the effects of ridogrel, a thromboxane synthase inhibitor and receptor antagonist, on essential hypertension. They measured urinary excretion of prostacyclin and 2,3-Dinor-6-oxoprostaglandin F1alpha among other metabolites, demonstrating the compound’s significance in understanding the pathophysiology of hypertension (Ritter et al., 1993).

Metabolic Transformations

Studies on metabolic transformations also utilize 2,3-Dinor-6-oxoprostaglandin F1alpha. For example, the metabolism of prostacyclin in adults and neonates was investigated by Fischer et al. (1983) through urinary profiles of this compound, providing insights into its metabolic pathways and implications in different age groups (Fischer et al., 1983).

Analysis of Biological Effects

Research by Murota et al. (1977) examined the effects of 6-ketoprostaglandin F1alpha, closely related to 2,3-Dinor-6-oxoprostaglandin F1alpha, on cultured fibroblasts, contributing to understanding the biological effects of these compounds at a cellular level (Murota et al., 1977).

Prostacyclin Synthetase Activity Assays

The compound also plays a role in assays, such as the radioimmunoassay for prostacyclin synthetase activity developed by Tai & Tai (1980), which aids in the understanding of enzyme systems related to prostacyclin synthesis (Tai & Tai, 1980).

properties

IUPAC Name

5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGWNLXBRCUCF-NLOSNHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314213
Record name 2,3-Dinor-6-keto-PGF1α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dinor-6-oxoprostaglandin F1alpha

CAS RN

64700-71-6
Record name 2,3-Dinor-6-keto-PGF1α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64700-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dinor-6-ketoprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dinor-6-keto-PGF1α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dinor-6-oxoprostaglandin F1alpha
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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